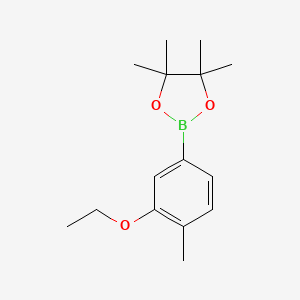

2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 3-ethoxy-4-methylphenyl substituent attached to a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This compound is part of a broader class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The ethoxy and methyl groups on the phenyl ring influence its electronic and steric properties, impacting reactivity and stability .

Properties

Molecular Formula |

C15H23BO3 |

|---|---|

Molecular Weight |

262.15 g/mol |

IUPAC Name |

2-(3-ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H23BO3/c1-7-17-13-10-12(9-8-11(13)2)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 |

InChI Key |

VXZCUCVDTRSGPM-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethoxy-4-methylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as column chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert it into boron-containing alcohols.

Substitution: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Boron-containing alcohols.

Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, making it a versatile reagent in organic synthesis. In biological systems, the compound can target specific enzymes and proteins, leading to its potential use in drug development and cancer therapy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Key Observations :

- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance reactivity in cross-coupling by increasing electron density at the boron center .

- Electron-Withdrawing Groups (e.g., chlorine) : Improve hydrolytic stability but require harsher reaction conditions .

- Steric Effects : Bulky substituents (e.g., 3-ethoxy-4-methylphenyl in the target compound) reduce undesired side reactions by shielding the boron atom .

Reactivity and Stability

- Hydrolytic Stability : The target compound’s ethoxy group provides moderate stability compared to chlorine-substituted analogs, which resist hydrolysis but are less reactive .

- Cross-Coupling Efficiency : Methoxy-substituted analogs (e.g., ) show superior reactivity in Suzuki reactions compared to sterically hindered derivatives (e.g., ).

- Thermal Stability : Bulkier substituents (e.g., 3-ethoxy-4-methylphenyl) improve thermal stability, as evidenced by NMR studies of similar compounds .

Biological Activity

2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.

- Molecular Formula : C₁₅H₂₃BO₃

- Molecular Weight : 262.15 g/mol

- CAS Number : 1218789-71-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane structure is known for its capacity to form reversible covalent bonds with nucleophiles, which may lead to modulation of enzyme activities or interference with cellular signaling pathways.

Biological Activity Overview

- Anticancer Properties : Research indicates that compounds similar to dioxaborolanes can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.

- Antimicrobial Activity : Some studies have suggested that boron-containing compounds possess antimicrobial properties. The potential for this compound to inhibit bacterial growth or biofilm formation is an area of ongoing research.

- Neuroprotective Effects : There is emerging evidence that dioxaborolanes may have neuroprotective effects through the modulation of oxidative stress and inflammation in neuronal cells.

Research Findings and Case Studies

Safety and Toxicology

The safety profile of this compound is crucial for its application in therapeutic settings. Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, it also presents certain hazards associated with boron compounds. Standard safety precautions should be adhered to during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.